
Tert-butyl ((1-(hydroxymethyl)cyclopropyl)methyl)(methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl ((1-(hydroxymethyl)cyclopropyl)methyl)(methyl)carbamate: is a synthetic organic compound with the molecular formula C11H21NO3 It is characterized by the presence of a tert-butyl carbamate group attached to a cyclopropyl ring, which is further substituted with a hydroxymethyl and a methyl group
準備方法
Synthetic Routes and Reaction Conditions:
Route 1: The synthesis of tert-butyl ((1-(hydroxymethyl)cyclopropyl)methyl)(methyl)carbamate can be achieved through a multi-step process starting from commercially available diethyl cyclopropane-1,1-dicarboxylate. The first step involves the monohydrolysis of diethyl cyclopropane-1,1-dicarboxylate to yield the corresponding carboxylic acid.
Route 2: Another method involves the reductive cyclopropanation of N,N-dibenzyl-2-benzyloxyacetamide using the de Meijere variant of the Kulinkovich reaction.
Industrial Production Methods:
- The industrial production of this compound typically follows the same synthetic routes as described above, with optimization of reaction conditions to maximize yield and purity. Key parameters such as temperature, solvent choice, and reaction time are carefully controlled to ensure efficient production.
化学反応の分析
Types of Reactions:
Oxidation: Tert-butyl ((1-(hydroxymethyl)cyclopropyl)methyl)(methyl)carbamate can undergo oxidation reactions, particularly at the hydroxymethyl group, to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, reduction with lithium aluminum hydride can yield the corresponding alcohol.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates.
科学的研究の応用
Chemistry:
- Tert-butyl ((1-(hydroxymethyl)cyclopropyl)methyl)(methyl)carbamate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology:
- The compound is studied for its potential biological activity, including its role as a building block for bioactive molecules.
Medicine:
- It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry:
- The compound is used in the production of specialty chemicals and materials, where its unique structure imparts desirable properties to the final products.
作用機序
The mechanism of action of tert-butyl ((1-(hydroxymethyl)cyclopropyl)methyl)(methyl)carbamate is primarily related to its ability to interact with biological targets through its carbamate group. The carbamate moiety can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition or modulation of their activity. This interaction is often exploited in the design of enzyme inhibitors and other bioactive molecules .
類似化合物との比較
- Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate
- Tert-butyl (1-methylcyclopropyl)carbamate
Comparison:
- Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate: This compound is similar in structure but lacks the additional methyl group on the cyclopropyl ring. It shares similar reactivity and applications but may exhibit different biological activity due to the absence of the methyl group .
- Tert-butyl (1-methylcyclopropyl)carbamate: This compound has a methyl group on the cyclopropyl ring but lacks the hydroxymethyl group. It may have different chemical and biological properties compared to tert-butyl ((1-(hydroxymethyl)cyclopropyl)methyl)(methyl)carbamate .
Uniqueness:
- The presence of both the hydroxymethyl and methyl groups on the cyclopropyl ring in this compound imparts unique chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
2120399-28-0 |
|---|---|
分子式 |
C11H21NO3 |
分子量 |
215.29 g/mol |
IUPAC名 |
tert-butyl N-[[1-(hydroxymethyl)cyclopropyl]methyl]-N-methylcarbamate |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12(4)7-11(8-13)5-6-11/h13H,5-8H2,1-4H3 |
InChIキー |
IZURJIKPWJAKRH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C)CC1(CC1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




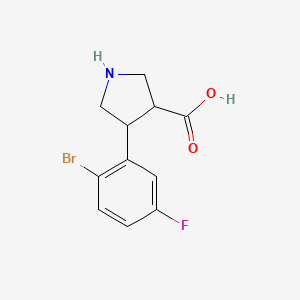
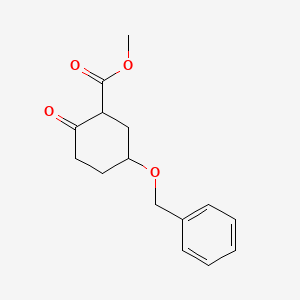
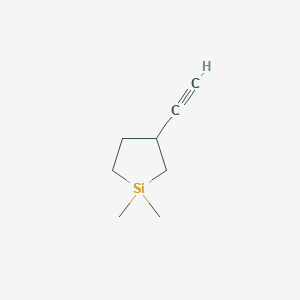
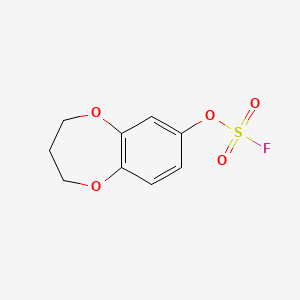
![trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine dihydrochloride](/img/structure/B13556559.png)

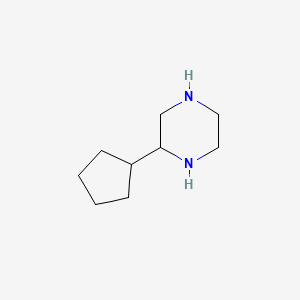
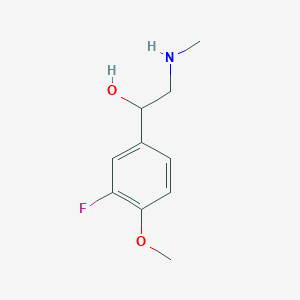
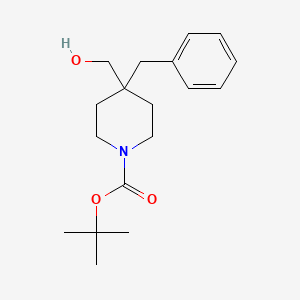
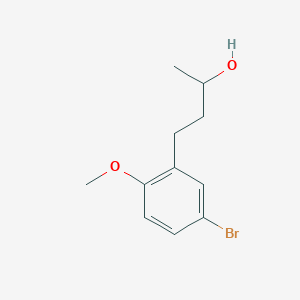
![1-[(Tert-butoxy)carbonyl]-3-ethynylpyrrolidine-3-carboxylic acid](/img/structure/B13556614.png)
amine hydrochloride](/img/structure/B13556620.png)
